6-Bromo-5-chloropyrazine-2-carbaldehyde
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Overview
Description
6-Bromo-5-chloropyrazine-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C5H2BrClN2O. It is a derivative of pyrazine, featuring bromine and chlorine substituents at the 6 and 5 positions, respectively, and an aldehyde group at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-chloropyrazine-2-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of pyrazine derivatives followed by formylation. For instance, a typical synthetic route might include:
Halogenation: Starting with pyrazine, bromination and chlorination are carried out using bromine and chlorine reagents under controlled conditions to introduce the bromine and chlorine atoms at the desired positions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-chloropyrazine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-Bromo-5-chloropyrazine-2-carboxylic acid.
Reduction: 6-Bromo-5-chloropyrazine-2-methanol.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-5-chloropyrazine-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 6-Bromo-5-chloropyrazine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being targeted.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-6-chloropyrazine-2-amine: Similar structure but with an amine group instead of an aldehyde.
6-Bromo-5-chloropyrazine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5-Bromo-6-chloropyrazine-2-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
Uniqueness
6-Bromo-5-chloropyrazine-2-carbaldehyde is unique due to its specific combination of bromine, chlorine, and aldehyde functional groups, which confer distinct reactivity and potential for diverse applications in synthesis and research .
Properties
IUPAC Name |
6-bromo-5-chloropyrazine-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN2O/c6-4-5(7)8-1-3(2-10)9-4/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPZSPLTJBMCGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)Cl)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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